1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride
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Overview
Description
1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride is a chemical compound with the molecular formula C7H13NO2S·HCl and a molecular weight of 211.71 g/mol This compound is known for its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within its ring system
Preparation Methods
The synthesis of 1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride typically involves multiple steps, including the formation of the spirocyclic ring system and subsequent functionalization. One common synthetic route involves the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic core. This is followed by oxidation to introduce the sulfone group and subsequent hydrochloride salt formation .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings rather than large-scale manufacturing. the synthesis generally requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents to ensure high yield and purity.
Chemical Reactions Analysis
1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride is not fully understood, but it is believed to interact with various molecular targets through its spirocyclic structure. This interaction can influence enzyme activity, protein folding, and other biochemical processes. The compound’s ability to form stable complexes with metal ions and other molecules also contributes to its diverse range of effects .
Comparison with Similar Compounds
1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride can be compared to other spirocyclic compounds, such as:
1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dioxide: Similar in structure but lacks the hydrochloride salt form, which can influence its solubility and reactivity.
1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione: The non-hydrochloride form, which may have different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the spirocyclic ring, as well as its ability to form stable hydrochloride salts, enhancing its solubility and making it more versatile for various applications .
Properties
IUPAC Name |
1λ6-thia-7-azaspiro[4.4]nonane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)5-1-2-7(11)3-4-8-6-7;/h8H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFODYGIBDCDGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)S(=O)(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089257-89-4 |
Source
|
Record name | 1lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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